Topoisomerase I inhibitor 7
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Overview
Description
Topoisomerase I inhibitor 7 is a chemical compound that inhibits the activity of the enzyme topoisomerase I. Topoisomerase I is crucial for DNA replication and transcription as it relaxes supercoiled DNA by inducing transient single-strand breaks. Inhibitors of topoisomerase I, such as this compound, stabilize the enzyme-DNA complex, preventing the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase I inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Topoisomerase I inhibitor 7 has a wide range of scientific research applications, including:
Mechanism of Action
Topoisomerase I inhibitor 7 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of the DNA strands. This stabilization leads to the accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis. The molecular targets of this compound include the topoisomerase I enzyme and the DNA strands it interacts with .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: A topoisomerase I inhibitor used in the treatment of colorectal cancer.
Topotecan: Another topoisomerase I inhibitor used in the treatment of ovarian and small cell lung cancer.
Uniqueness
Topoisomerase I inhibitor 7 is unique due to its specific binding affinity and stabilization of the topoisomerase I-DNA complex. Compared to other topoisomerase I inhibitors, it may exhibit different pharmacokinetic properties, toxicity profiles, and therapeutic efficacy .
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[(3S)-3-aminopyrrolidine-1-carbonyl]-5,10-dihydroxy-2-methyl-1H-naphtho[2,3-f]indole-4,11-dione |
InChI |
InChI=1S/C22H19N3O5/c1-9-13(22(30)25-7-6-10(23)8-25)14-17(24-9)21(29)16-15(20(14)28)18(26)11-4-2-3-5-12(11)19(16)27/h2-5,10,24,26-27H,6-8,23H2,1H3/t10-/m0/s1 |
InChI Key |
RXAGRDYZCKXNCT-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CC[C@@H](C5)N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CCC(C5)N |
Origin of Product |
United States |
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